Triglycidyl isocyanurate chemical structure and CAS number
Triglycidyl isocyanurate chemical structure and CAS number
An In-depth Technical Guide to Triglycidyl Isocyanurate
This guide provides a comprehensive overview of Triglycidyl isocyanurate (TGIC), a trifunctional epoxy compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and biological activities.
Chemical Structure and CAS Number
Triglycidyl isocyanurate is a heterocyclic epoxy compound. Its chemical structure consists of a central triazinane-2,4,6-trione ring (isocyanurate ring) to which three oxiran-2-ylmethyl (glycidyl) groups are attached at the nitrogen atoms.
IUPAC Name: 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione[1] Molecular Formula: C₁₂H₁₅N₃O₆[1][2][3] CAS Number: 2451-62-9[2][4][5]
Commercial technical grade TGIC is a mixture of two optical stereoisomers, alpha and beta, which possess different physicochemical properties.[6][7] The alpha isomer has been investigated as an experimental anti-tumor agent under the name Teroxirone.[6][7]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Triglycidyl isocyanurate.
| Property | Value | Reference |
| Molecular Weight | 297.26 g/mol | [2][3] |
| Appearance | White crystalline solid/powder or chunks | [2][3][4] |
| Melting Point | 95-98°C | [3] |
| Boiling Point | 438.78°C (estimate) | [3] |
| Density | 1.42 g/cm³ | [3] |
| Flash Point | 256.9 °C | [3] |
| Vapor Pressure | 3.56E-10 mmHg at 25°C | [3] |
| Water Solubility | <0.1 g/100 mL at 20℃ | [3] |
Experimental Protocols
Synthesis of Triglycidyl Isocyanurate
A common method for the production of Triglycidyl isocyanurate involves the reaction of cyanuric acid with an excess of epichlorohydrin (B41342).[8][9] A detailed protocol is outlined below based on a patented process:[8][10]
Materials:
-
Cyanuric acid
-
Epichlorohydrin
-
Benzyltriethylammonium chloride (catalyst)
-
Sodium hydroxide (B78521)
-
Toluene, methylcyclohexane, or similar azeotropic solvent
Procedure:
-
Reaction Initiation: Cyanuric acid, epichlorohydrin (in a molar ratio of approximately 1:11 to 1:15), and benzyltriethylammonium chloride are added to a reactor.[8]
-
Heating and Synthesis: The mixture is heated to 80-90°C and stirred until the solution becomes transparent, indicating the formation of intermediate products.[8]
-
Cyclization: The resulting solution is transferred to a cyclization vessel. Sodium hydroxide is added portion-wise while maintaining the reaction temperature at 15-20°C.[8] The reaction is continued for 60-90 minutes after the final addition of sodium hydroxide.[8]
-
Purification:
-
The solid salt byproduct is removed by filtration.
-
The filtrate, containing the crude TGIC in epichlorohydrin, is washed with water.
-
An azeotropic solvent (e.g., toluene) is added to the crude product.
-
The mixture is subjected to vacuum distillation at a temperature below 95°C to remove the azeotropic solvent and residual epichlorohydrin.[8]
-
-
Crystallization and Isolation: The purified TGIC is then obtained through crystallization, followed by centrifugation and drying.[8]
Biological Activity and Signaling Pathway
Triglycidyl isocyanurate has demonstrated antineoplastic and antiangiogenic activities. It has been shown to inhibit the growth of non-small-cell lung cancer cells through the activation of the p53 tumor suppressor protein, which subsequently leads to the induction of apoptosis (programmed cell death).
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the manufacturing and purification process of Triglycidyl isocyanurate.
Safety and Handling
Triglycidyl isocyanurate is a hazardous substance and requires careful handling.
-
Irritation: Causes severe skin burns and serious eye damage.[13][14]
-
Sensitization: May cause an allergic skin reaction and may also cause allergy or asthma symptoms if inhaled.[12][13][14]
-
Mutagenicity: It is suspected of causing genetic defects.[11][13][14]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[11][13]
Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.[13][14]
-
Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[11][13][14]
-
Do not eat, drink, or smoke when using this product.[11][13]
Storage:
Applications
Due to its cross-linking properties, TGIC has a range of industrial applications.
-
Powder Coatings: It is widely used as a cross-linking agent or curing agent for polyester (B1180765) and acrylic resin-based powder coatings.[3]
-
Electronics: Used in the manufacture of electrical insulating laminated boards and printed circuits.[3]
-
Adhesives and Plastics: Employed in the formulation of adhesives and as a plastic stabilizer.[3]
-
Research: Its biological activity makes it a compound of interest for cancer research.
References
- 1. Triglycidyl isocyanurate | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triglycidyl isocyanurate CAS#: 2451-62-9 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 2451-62-9: Triglycidyl isocyanurate | CymitQuimica [cymitquimica.com]
- 6. Triglycidyl isocyanurate, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. CN103319469A - Triglycidyl isocyanurate production method - Google Patents [patents.google.com]
- 9. Triglycidyl isocyanurate (CICADS) [inchem.org]
- 10. US20150232458A1 - Process for preparation of triglycidyl isocyanurate (tgic) - Google Patents [patents.google.com]
- 11. aksci.com [aksci.com]
- 12. echemi.com [echemi.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. tcichemicals.com [tcichemicals.com]
